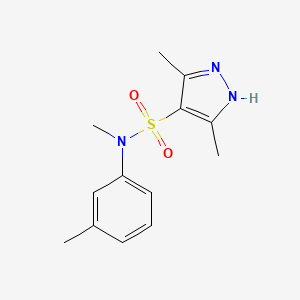![molecular formula C13H20FNO B7590406 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol, also known as FFMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic agonists, which are drugs that activate beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscle, and their activation can have a range of physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves activation of beta-adrenergic receptors, specifically the beta-2 receptor subtype. Activation of these receptors leads to relaxation of smooth muscle in the airways, which can improve breathing in patients with respiratory conditions. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has positive inotropic and chronotropic effects on the heart, which can improve cardiac function.
Biochemical and Physiological Effects
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has a range of biochemical and physiological effects on the body. These include increased heart rate and cardiac output, bronchodilation, and increased metabolic rate. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol can also stimulate the release of glucose from the liver, which can be beneficial in certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has several advantages as a research tool, including its well-established mechanism of action and its ability to selectively activate beta-2 receptors. However, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has limitations, including its potential for off-target effects and its potential to cause adverse effects in certain patient populations.
Orientations Futures
There are several potential future directions for research on 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. One area of interest is the development of more selective beta-2 agonists that can activate the receptor without causing off-target effects. Another area of interest is the use of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in combination with other drugs to improve therapeutic outcomes. Additionally, further research is needed to fully understand the potential benefits and limitations of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in various medical conditions.
Méthodes De Synthèse
The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves several steps, including the reaction of 2-fluorobenzyl chloride with isopropylamine to form the intermediate 2-fluorobenzylisopropylamine. This intermediate is then reacted with 3-chloro-1-propanol to produce 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been optimized to improve yields and reduce the formation of impurities.
Applications De Recherche Scientifique
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. In cardiology, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In sports medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential to enhance athletic performance.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl-propan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)15(8-5-9-16)10-12-6-3-4-7-13(12)14/h3-4,6-7,11,16H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGGVCUICCEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)

![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)



